3-(Carboxymethyl)-3-hydroxypentanedioic acid
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Overview
Description
3-(Carboxymethyl)-3-hydroxypentanedioic acid is an organic compound with a complex structure that includes both carboxyl and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-3-hydroxypentanedioic acid typically involves multi-step organic reactions. One common method includes the carboxylation of an appropriate precursor, followed by hydroxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-3-hydroxypentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The carboxyl groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
3-(Carboxymethyl)-3-hydroxypentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Carboxymethyl)-3-hydroxypentanedioic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include metabolic processes where the compound participates as an intermediate or regulator.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylglutaric acid: Similar in structure but with a methyl group instead of a carboxymethyl group.
Citric acid: Contains three carboxyl groups and is widely used in biochemical processes.
Malic acid: Contains both hydroxyl and carboxyl groups but differs in the carbon chain structure.
Uniqueness
3-(Carboxymethyl)-3-hydroxypentanedioic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10O7 |
---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
3-(carboxymethyl)-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-7(14,2-5(10)11)3-6(12)13/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
CQOIYSASVHVTBU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(CC(=O)O)O |
Origin of Product |
United States |
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